6-Ethyl-2-methyldecan-5-one

Catalog No.
S8262102
CAS No.
M.F
C13H26O
M. Wt
198.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethyl-2-methyldecan-5-one

Product Name

6-Ethyl-2-methyldecan-5-one

IUPAC Name

6-ethyl-2-methyldecan-5-one

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

InChI

InChI=1S/C13H26O/c1-5-7-8-12(6-2)13(14)10-9-11(3)4/h11-12H,5-10H2,1-4H3

InChI Key

YPSDDVXZMBYAQP-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)CCC(C)C

Canonical SMILES

CCCCC(CC)C(=O)CCC(C)C

6-Ethyl-2-methyldecan-5-one is an organic compound characterized by its unique structure, which consists of a ketone functional group attached to a decane backbone with ethyl and methyl substituents. Its molecular formula is C13H26OC_{13}H_{26}O, and it has a molecular weight of approximately 198.35 g/mol. The compound is typically a colorless to pale yellow liquid with a pleasant odor, making it of interest in various applications, particularly in the fragrance and flavor industries.

The reactivity of 6-Ethyl-2-methyldecan-5-one primarily involves nucleophilic addition reactions typical of ketones. It can undergo:

  • Nucleophilic Addition: Reacting with nucleophiles such as Grignard reagents or organolithium compounds to form alcohols.
  • Oxidation: The ketone can be oxidized to form carboxylic acids under strong oxidizing conditions.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties.

The synthesis of 6-Ethyl-2-methyldecan-5-one can be accomplished through several methods:

  • Alkylation Method: A common approach involves the alkylation of 2-methyl-5-decanone using ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is typically performed in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran under reflux conditions.
  • Oxidation of Alcohols: Starting from the corresponding alcohol (6-Ethyl-2-methyldecanol), oxidation can yield the desired ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
  • Dehydration Reactions: The dehydration of alcohols derived from saturated fatty acids may also yield ketones under acidic conditions.

6-Ethyl-2-methyldecan-5-one finds applications in various fields:

  • Fragrance Industry: Due to its pleasant odor, it is utilized in perfumes and scented products.
  • Flavoring Agent: It can be used as a flavoring agent in food products.
  • Chemical Intermediate: This compound serves as an intermediate in organic synthesis for producing other complex molecules.

Several compounds share structural similarities with 6-Ethyl-2-methyldecan-5-one, which may help highlight its uniqueness:

Compound NameMolecular FormulaKey Features
2-Methyl-5-decanoneC12H24OC_{12}H_{24}OA simpler ketone without ethyl substitution
6-Methyl-2-decanoneC12H24OC_{12}H_{24}OSimilar structure but with a different methyl position
4-Ethyl-3-heptanoneC10H20OC_{10}H_{20}OShorter carbon chain, affecting physical properties
3-HexanoneC6H12OC_{6}H_{12}OA smaller ketone that lacks the ethyl group

The uniqueness of 6-Ethyl-2-methyldecan-5-one lies in its specific arrangement of substituents and longer carbon chain, which may confer distinct sensory properties and reactivity compared to these similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

198.198365449 g/mol

Monoisotopic Mass

198.198365449 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

Explore Compound Types